molecular formula C18H18N4O2 B5682610 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea CAS No. 51944-15-1

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea

Cat. No. B5682610
CAS RN: 51944-15-1
M. Wt: 322.4 g/mol
InChI Key: MHDYKXPQKDDFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea, also known as DPPU, is an organic compound that has been widely used in scientific research. It is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays an important role in the regulation of vascular tone, platelet aggregation, and other physiological processes.

Mechanism of Action

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea is a potent inhibitor of sGC, which is a heme-containing enzyme that catalyzes the conversion of GTP to cGMP. sGC is activated by nitric oxide (NO) and plays a key role in the regulation of vascular tone, platelet aggregation, and other physiological processes. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea binds to the heme group of sGC and inhibits its activity, leading to a decrease in cGMP levels and subsequent physiological effects.
Biochemical and Physiological Effects:
The inhibition of sGC by N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea leads to a decrease in cGMP levels, which has several physiological effects. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea has been shown to cause relaxation of vascular smooth muscle, leading to a decrease in blood pressure. It also inhibits platelet aggregation, leading to a decrease in thrombus formation. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.

Advantages and Limitations for Lab Experiments

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea has several advantages as a tool for scientific research. It is a potent and selective inhibitor of sGC, which allows for the specific modulation of cGMP levels. It is also stable and can be easily synthesized in large quantities. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its potency and selectivity can vary depending on the experimental conditions, which can lead to inconsistent results.

Future Directions

There are several future directions for the use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea in scientific research. One area of interest is the investigation of the potential therapeutic effects of sGC modulation in various disease states. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea and other sGC inhibitors could be used as a tool to study the role of sGC in disease pathogenesis and to develop novel therapeutic agents. Another area of interest is the development of more potent and selective sGC inhibitors that can be used in clinical settings. Finally, the use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea in combination with other drugs could be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbonyl chloride with N-phenylurea in the presence of a base such as triethylamine. The reaction results in the formation of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea as a white solid with a melting point of 250-252°C.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea has been extensively used in scientific research as a tool to investigate the role of sGC in various physiological processes. It has been shown to inhibit the activity of sGC in vitro and in vivo, leading to a decrease in cGMP levels and subsequent physiological effects. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea has been used to study the role of sGC in vascular tone regulation, platelet aggregation, and cardiac function. It has also been used to investigate the potential therapeutic effects of sGC modulation in various disease states such as hypertension, heart failure, and pulmonary hypertension.

properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDYKXPQKDDFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031486
Record name 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea

CAS RN

51944-15-1
Record name 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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